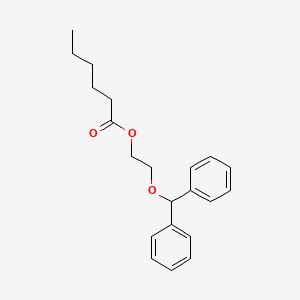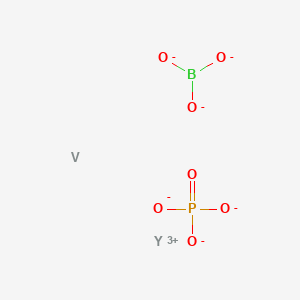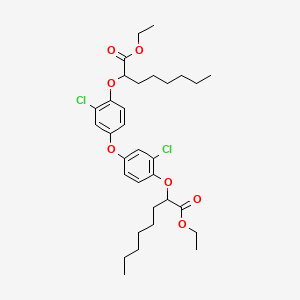
Diethyl 2,2'-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate is a complex organic compound with the molecular formula C32H44Cl2O7. This compound is characterized by its multiple aromatic and aliphatic ester groups, making it a versatile molecule in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate typically involves the reaction of diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate with paraformaldehyde under argon atmosphere . The reaction is carried out at room temperature for about 50 minutes, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Aromatic substitution reactions can occur, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate
- 2,2’-[1,4-Phenylenebis(oxy)]diacetic acid
Uniqueness
Diethyl 2,2’-(oxybis((2-chloro-4,1-phenylene)oxy))bisoctanoate stands out due to its unique combination of aromatic and aliphatic ester groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
63538-26-1 |
|---|---|
Formule moléculaire |
C32H44Cl2O7 |
Poids moléculaire |
611.6 g/mol |
Nom IUPAC |
ethyl 2-[2-chloro-4-[3-chloro-4-(1-ethoxy-1-oxooctan-2-yl)oxyphenoxy]phenoxy]octanoate |
InChI |
InChI=1S/C32H44Cl2O7/c1-5-9-11-13-15-29(31(35)37-7-3)40-27-19-17-23(21-25(27)33)39-24-18-20-28(26(34)22-24)41-30(32(36)38-8-4)16-14-12-10-6-2/h17-22,29-30H,5-16H2,1-4H3 |
Clé InChI |
LWCSVPCEPIMFKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=O)OCC)OC1=C(C=C(C=C1)OC2=CC(=C(C=C2)OC(CCCCCC)C(=O)OCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


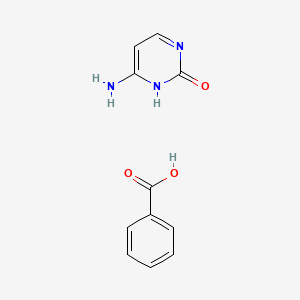
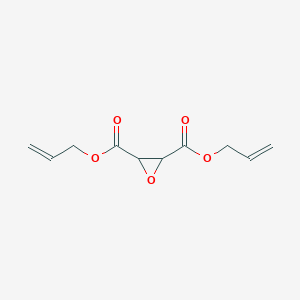
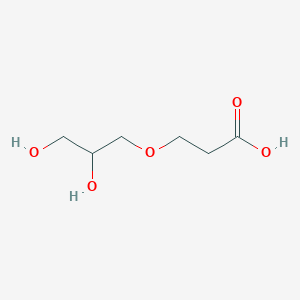
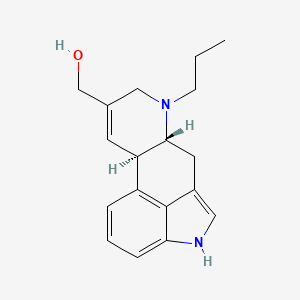


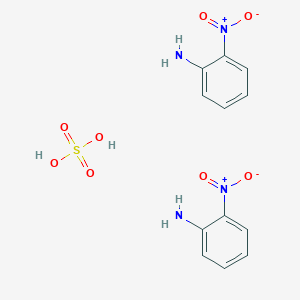
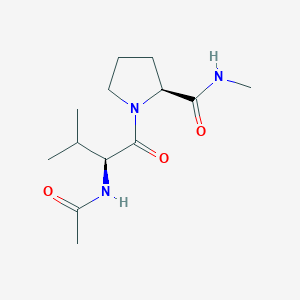

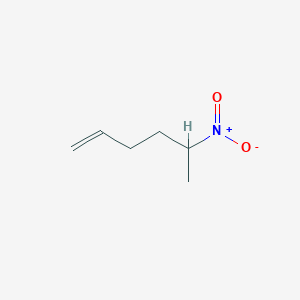
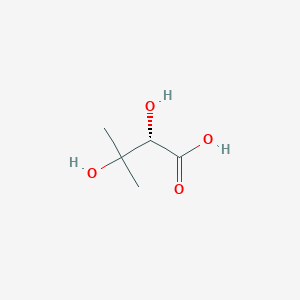
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)
